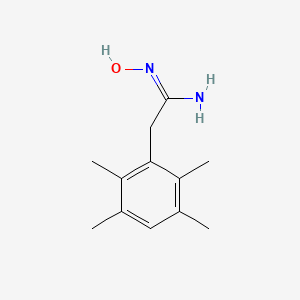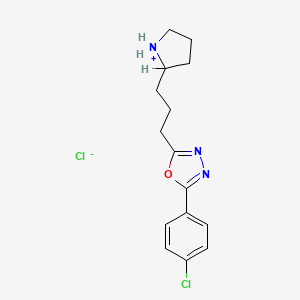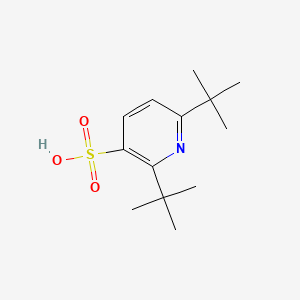![molecular formula C8H6N2 B13792358 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine CAS No. 70471-91-9](/img/structure/B13792358.png)
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine is a heterocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a pyrrolo[1,2-B]pyridazine core.
Métodos De Preparación
The synthesis of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine typically involves multi-step processes that include cycloaddition and condensation reactionsThe reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways that are crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound shares a similar pyrrolo core but differs in its substitution pattern and biological activity.
Pyridazine Derivatives: These compounds have a pyridazine ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[1,2-B]cinnolines: These compounds are structurally related but have different applications and chemical properties.
Propiedades
Número CAS |
70471-91-9 |
|---|---|
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
6,7-diazatricyclo[4.4.0.02,4]deca-1(10),2,4,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-10(8)9-3-1/h1-5,9H |
Clave InChI |
VIDVTAHYOHEDGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNN2C=C3C=C3C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


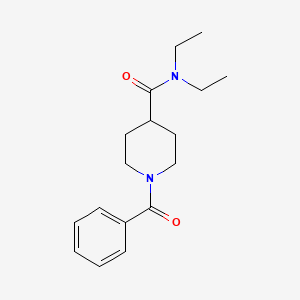
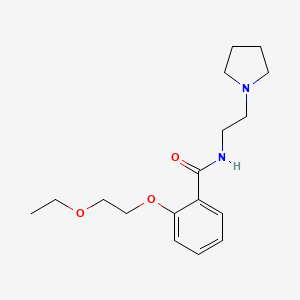

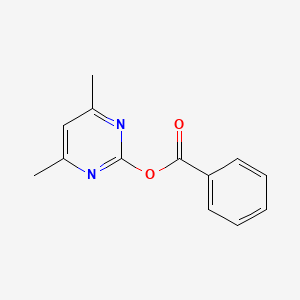
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
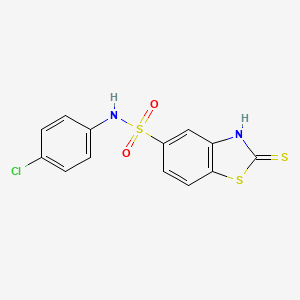
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
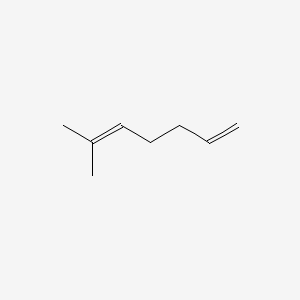
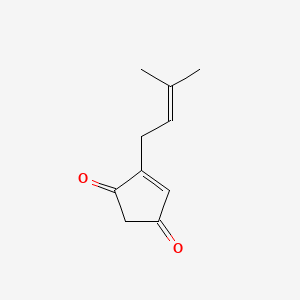
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
